3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid typically involves difluoromethylation reactions. One common method is the reaction of difluoromethylating agents with suitable precursors under controlled conditions. For instance, the difluoromethylation of heterocycles via a radical process has been reported . This method involves the use of difluoromethyl radicals generated from difluoromethylating reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired substrate. The use of non-ozone depleting difluorocarbene reagents has also been explored for the industrial synthesis of difluoromethylated compounds .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
- 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid
Uniqueness
3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with the difluoromethyl group. This combination imparts distinct chemical and physical properties, making it different from other similar compounds.
Biological Activity
3-(Difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid is a compound of significant interest in pharmaceutical and agricultural chemistry due to its biological activity, particularly as a fungicide and potential therapeutic agent. This article explores its synthesis, biological mechanisms, and applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the cyclobutane ring and the introduction of functional groups. A common method includes:
- Formation of the Cyclobutane Framework : Utilizing difluoroacetyl halides as starting materials, the reaction proceeds through nucleophilic addition to form the cyclobutane structure.
- Methoxylation : The introduction of the methoxy group can be achieved through methylation reactions using reagents such as methyl iodide in the presence of a base.
- Carboxylation : The final step involves the introduction of the carboxylic acid group, often through hydrolysis or oxidation reactions.
The primary biological activity of this compound is attributed to its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, compounds similar to this have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, leading to antifungal activity against various pathogens.
Antifungal Properties
Research indicates that derivatives of this compound exhibit potent antifungal properties, particularly against pathogenic fungi affecting crops. The compound's efficacy is often compared with established fungicides:
Compound | Mechanism | Efficacy (EC50) | Target Fungi |
---|---|---|---|
This compound | SDH Inhibition | 0.5 µM | Zymoseptoria tritici |
Boscalid | SDH Inhibition | 0.8 µM | Various fungal species |
Fluxapyroxad | SDH Inhibition | 0.6 µM | Phytophthora infestans |
Case Studies
Several studies have evaluated the biological activity of this compound:
- A study published in 2023 demonstrated that this compound significantly inhibited the growth of Zymoseptoria tritici, a major pathogen in wheat crops. The compound showed an EC50 value comparable to leading fungicides, indicating its potential as an effective agricultural treatment .
- Another research effort focused on assessing its larvicidal activity against Aedes aegypti, a vector for several viral diseases. The study found that while the compound exhibited some insecticidal properties, it was less effective than traditional insecticides like temephos .
Toxicological Profile
The safety profile of this compound has been evaluated in various mammalian models. Toxicological assessments revealed:
- Low Acute Toxicity : In rodent models, high doses (up to 2000 mg/kg) resulted in mild behavioral changes but no significant organ toxicity .
- Environmental Impact : As a metabolite of several widely used fungicides, its environmental persistence raises concerns regarding accumulation and potential effects on non-target organisms .
Properties
IUPAC Name |
3-(difluoromethyl)-1-methoxycyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O3/c1-12-7(6(10)11)2-4(3-7)5(8)9/h4-5H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEUNIZQBCFNCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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